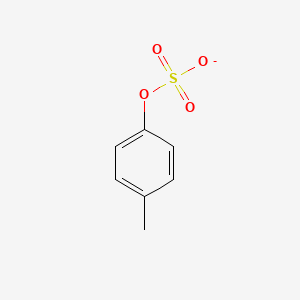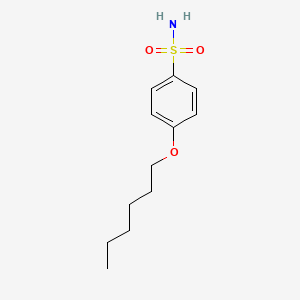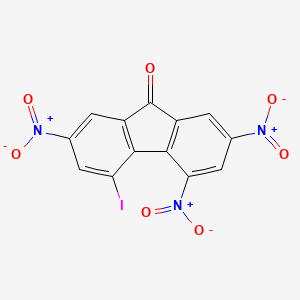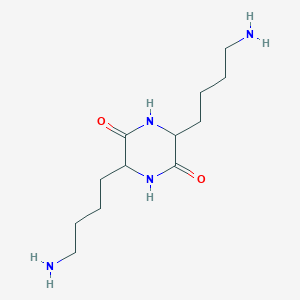![molecular formula C19H14 B14748335 6-Methylbenzo[c]phenanthrene CAS No. 2381-34-2](/img/structure/B14748335.png)
6-Methylbenzo[c]phenanthrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylbenzo[c]phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C19H14 It is a derivative of benzo[c]phenanthrene, characterized by the presence of a methyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylbenzo[c]phenanthrene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of homogeneous gold catalysis to facilitate the formation of the benzo[c]phenanthridine core . Another approach involves the cyclization of stilbenes through photooxidative processes, often referred to as the Mallory reaction .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for industrial applications.
化学反应分析
Types of Reactions: 6-Methylbenzo[c]phenanthrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Reactions where one atom or group of atoms is replaced by another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
科学研究应用
6-Methylbenzo[c]phenanthrene has diverse applications in scientific research:
Medicine: Studies on its interaction with biological molecules can lead to the development of new therapeutic agents.
Industry: Its unique structural properties make it useful in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 6-Methylbenzo[c]phenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to affect ionic currents in cardiomyocytes, leading to potential proarrhythmic effects . The compound interacts with potassium and sodium channels, altering their function and impacting cellular electrical activity.
相似化合物的比较
- 1-Methylbenzo[c]phenanthrene
- 1-Methyltriphenylene
- 12-Methylbenz[a]anthracene
Comparison: 6-Methylbenzo[c]phenanthrene is unique due to its specific methyl substitution at the 6th position, which influences its chemical reactivity and biological interactions. Compared to other methyl-substituted PAHs, it exhibits distinct nonplanarity and steric effects, making it a valuable compound for studying shape-selective processes in chromatography and other applications .
属性
CAS 编号 |
2381-34-2 |
|---|---|
分子式 |
C19H14 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
6-methylbenzo[c]phenanthrene |
InChI |
InChI=1S/C19H14/c1-13-12-15-7-3-5-9-18(15)19-16(13)11-10-14-6-2-4-8-17(14)19/h2-12H,1H3 |
InChI 键 |
QNUGANMBYPOJHA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC=CC=C2C3=C1C=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


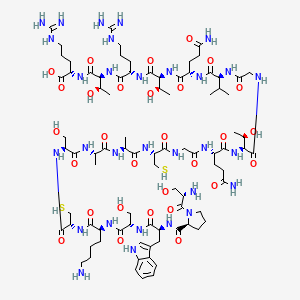
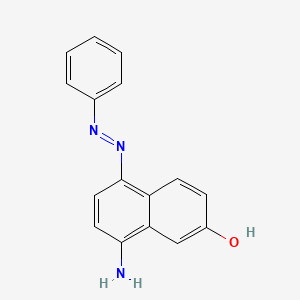
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
